N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiophene ring, a furan ring, and a phenyl ring . These types of compounds often exhibit a wide range of biological activities and are of interest in medicinal chemistry .
Molecular Structure Analysis
The compound contains several functional groups and heterocyclic rings, including a thiophene ring, a furan ring, and a phenyl ring . These rings are likely to influence the compound’s chemical properties and reactivity.Scientific Research Applications
Antioxidant and Anticancer Activity
Research into novel derivatives of compounds with complex heterocyclic structures, including thiophene and furan moieties, has shown significant promise in the fields of antioxidant and anticancer activities. For instance, studies have demonstrated that certain derivatives bearing semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, and thiophenyltriazole groups exhibit enhanced antioxidant activities, comparable or superior to well-known antioxidants like ascorbic acid. These compounds have been tested against various cancer cell lines, indicating potential efficacy in anticancer treatments (I. Tumosienė et al., 2020).
Electrochemical Applications
Compounds containing thiophene and furan units have been explored for their electrochemical applications, particularly in the development of novel polymeric materials for energy storage and conversion devices. For example, poly(thiophenylanilino) and poly(furanylanilino) polymers, incorporating thiophene and furan with substituted phenyl side groups, have been synthesized and shown to exhibit promising electrochemical properties. These materials are potential candidates for use in supercapacitors and other electronic devices, demonstrating the versatility of furan and thiophene derivatives in material science (Lawrence C. Baldwin et al., 2008).
Synthetic Methodologies and Chemical Reactivity
The synthetic versatility of compounds containing thiophene and furan rings is a topic of considerable interest in organic chemistry. Research has been conducted on the reactivity and functionalization of these heterocycles, leading to the development of novel synthetic methodologies. For instance, studies on C-H bond activation and borylation catalyzed by iron complexes have shown efficient pathways to introduce boron groups into thiophene and furan rings. These reactions expand the toolbox available for constructing complex organic molecules, potentially enabling the synthesis of novel compounds with unique properties for various applications (T. Hatanaka et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO2S/c20-19(21,22)15-4-1-13(2-5-15)3-8-18(24)23-11-16-6-7-17(25-16)14-9-10-26-12-14/h1-2,4-7,9-10,12H,3,8,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJYGQHEKGOXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCC2=CC=C(O2)C3=CSC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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